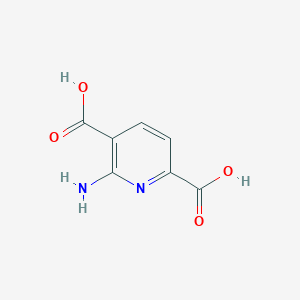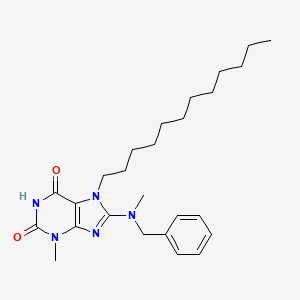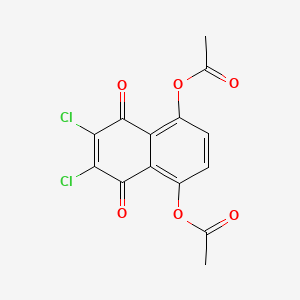
3,4-dichloro-N-(2-chlorobenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3,4-dichloro-N-(2-chlorobenzyl)benzamide implique généralement la réaction du chlorure de 3,4-dichlorobenzoyle avec la 2-chlorobenzylamine en présence d'une base telle que la triéthylamine. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane à température ambiante . Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas bien documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté, ainsi que la mise en œuvre de techniques à flux continu pour améliorer l'efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,4-dichloro-N-(2-chlorobenzyl)benzamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore sur le cycle benzénique peuvent être substitués par d'autres nucléophiles.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents produits.
Réactifs et conditions courants
Substitution : Des réactifs tels que l'hydroxyde de sodium ou le tert-butylate de potassium peuvent être utilisés pour les réactions de substitution nucléophile.
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers benzamides substitués, tandis que les réactions d'oxydation et de réduction peuvent produire différents dérivés oxydés ou réduits .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Bien que les études détaillées sur son mécanisme soient limitées, on pense qu'il exerce ses effets en se liant à certaines enzymes ou récepteurs, modulant ainsi leur activité. Cela peut conduire à diverses réponses biologiques, selon la cible et la voie spécifiques impliquées .
Applications De Recherche Scientifique
3,4-Dichloro-N-(2-chlorobenzyl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(2-chlorobenzyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3,5-Dichloro-N-(2-chlorophényl)benzamide
- 3,5-Dichloro-N-(4-chlorophényl)benzamide
- 2,6-Dichloro-N-(4-chlorophényl)benzamide
- N-(2,4-Dichlorophényl)-2-nitrobenzamide
Unicité
Le 3,4-dichloro-N-(2-chlorobenzyl)benzamide est unique en raison de son motif de substitution spécifique sur le cycle benzénique, ce qui peut influencer sa réactivité chimique et son activité biologique. Cela en fait un composé précieux pour l'étude des relations structure-activité et le développement de nouveaux dérivés aux propriétés améliorées .
Propriétés
Formule moléculaire |
C14H10Cl3NO |
|---|---|
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
3,4-dichloro-N-[(2-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c15-11-4-2-1-3-10(11)8-18-14(19)9-5-6-12(16)13(17)7-9/h1-7H,8H2,(H,18,19) |
Clé InChI |
ZAAPJIZGEZAMQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B12046146.png)
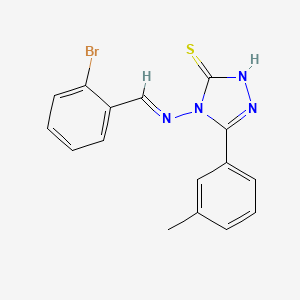

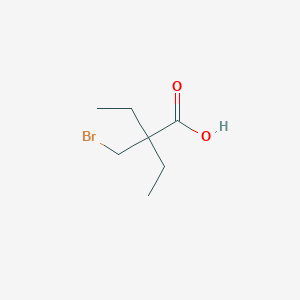
![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046166.png)


![[(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12046183.png)
